molecular formula C20H18 B8481200 1,2-Dibenzylbenzene CAS No. 792-68-7

1,2-Dibenzylbenzene

Cat. No.: B8481200
CAS No.: 792-68-7
M. Wt: 258.4 g/mol
InChI Key: JQCVPZXMGXKNOD-UHFFFAOYSA-N
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Description

1,2-Dibenzylbenzene is a useful research compound. Its molecular formula is C20H18 and its molecular weight is 258.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

792-68-7

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1,2-dibenzylbenzene

InChI

InChI=1S/C20H18/c1-3-9-17(10-4-1)15-19-13-7-8-14-20(19)16-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

JQCVPZXMGXKNOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This Example illustrates the use of EtMgBr/[NitriphosCl]PF6 as an activator/catalyst to improve yield. To 2.00 g (13.61 mmoles) of o-dichlorobenzene, 0.050 g (0.065 mmoles) of [NitriphosCl]PF6 in 5 mL of ether at 0° C. was added 0.5 mL (1.5 mmoles) of 2.9M EtMgBr in ether. After stirring for 0.5 hrs, 30 mL of ether and 7.0 mL (14 mmoles) of 2M benzylMgCl in THF were added. The mixture was refluxed for 3 days and worked up as usual. After removing the solvent, the residue was distilled at 0.1 mm to initially remove 0.550 g (3.7 mmoles, 27%) of o-dichlorobenzene and then 1.482 g (bp: 68° to 83° C.) of a clear liquid was collected. 1H NMR spectrum in CDCl3 indicated a 10:1 ratio of 1-chloro-2-benzylbenzene to bibenzyl (representing 6.7 mmoles (67 % based on reacted o-dichlorobenzene) of 1-chloro-2-benzylbenzene and 0.67 mmoles of bibenzyl). The material that remained in the pot was chromatographed on silica gel eluted with 10% EtOAc/hexane to give 0.602 g (2.57 mmoles, 19%) of 1,2-dibenzylbenzene (mp: 61° to 67° C.).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
[NitriphosCl]PF6
Quantity
0.05 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.55 g
Type
reactant
Reaction Step Three
Quantity
6.7 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
EtMgBr [NitriphosCl]PF6
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a reaction vessel were added 2500 g of diphenylmethane and 40 g of aluminum chloride and reaction was carried out for 2 hours at room temperature with further adding 600 g of benzyl chloride with stirring. After the reaction, the catalyst was deactivated and 1300 g of a dibenzylbenzene isomer mixture (Composition I) was obtained by reduced pressure distillation.
Quantity
2500 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
catalyst
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Benzylation of some aromatics with benzyl alcohol in the presence of askanite is known from J. General Chemistry of the USSR (English translation of Z. obsz. Zhim.) 20 (1950), 2249 (page 2168 in the original). This procedure is carried out at 90° C. and at 10% by weight of askanite, relative to the benzyl alcohol. If 200 g of benzyl alcohol and 200 g of benzene (molar ratio 1:1.38) are used, about 16% of diphenylmethane and 4.6% of dibenzyl-benzene, all relative to benzyl alcohol, are obtained; the non-distillable residue is larger than the total amount of diphenylmethane and dibenzyl-benzene. In the benzylation of toluene under the same conditions 10.8% of dibenzyl-toluene, both relative to benzyl alcohol, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Four
Yield
16%
Yield
4.6%

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